6-Methylbenzo[D]thiazole-2-thiol
Overview
Description
6-Methylbenzo[D]thiazole-2-thiol is a heterocyclic compound that belongs to the class of benzo-thiazoles. It is widely used in industrial settings for various applications because of its unique properties. The compound has a molecular weight of 182.29 and is typically a white to off-white powder or crystals .
Molecular Structure Analysis
The InChI code for this compound is1S/C8H8NS2/c1-5-2-3-6-7(4-5)11-8(10)9-6/h2-4,11H,1H3,(H,9,10)
. This indicates that the compound contains 8 carbon atoms, 8 hydrogen atoms, 1 nitrogen atom, and 2 sulfur atoms . Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It has a melting point of 183°C . The compound is typically stored in a refrigerator and shipped at room temperature .Scientific Research Applications
Antimicrobial Activity
6-Methylbenzo[d]thiazole-2-thiol and its derivatives exhibit significant antimicrobial properties. Studies have shown that synthesized compounds involving this compound demonstrate antimicrobial activity against a range of microbes, including both gram-positive and gram-negative bacteria (Akbari et al., 2014), (Hussein & Azeez, 2013). These findings are crucial for developing new antimicrobial agents, especially in the context of increasing antibiotic resistance.
Drug Synthesis and Discovery
This compound is an important component in drug discovery, particularly as a building block for synthesizing compounds with various bioactivities. For instance, it has been used in the synthesis of hydroxy-substituted 2-aminobenzo[d]thiazole-6-carboxylic acid derivatives, which serve as new building blocks in drug discovery (Durcik et al., 2020). This demonstrates its versatility in creating compounds for potential therapeutic use.
Development of Chemical Sensors
Thiazole-based conjugated polymers incorporating this compound have been developed for the detection of specific ions. For example, a thiazole-based polymer was used to create a sensor for detecting Hg2+ and Ag+ ions, showcasing its 'turn-off' fluorescent quenching responses and potential for visual detection of these ions (Li et al., 2015).
Corrosion Inhibition
Benzothiazole derivatives, including those based on this compound, have been explored as corrosion inhibitors. Research has indicated their effectiveness in protecting materials like mild steel in corrosive environments, such as in hydrochloric acid. This application is particularly relevant for industries where corrosion is a major concern, emphasizing the compound's role in materials science and engineering (Dehdab et al., 2015).
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 6-Methylbenzo[D]thiazole-2-thiol is the quorum sensing pathways in Gram-negative bacteria . Quorum sensing is a well-known term for describing bacterial cell–cell communication. Bacteria use quorum sensing pathways to respond to external factors such as nutrient availability, defense mechanisms, and coordinate host toxic behaviors such as biofilm formation, virulence production, and other pathogenesis .
Mode of Action
This compound interacts with its targets by inhibiting the quorum sensing pathways in bacteria . This inhibition disrupts the bacteria’s ability to communicate and coordinate behaviors, which can reduce their virulence and ability to form biofilms .
Biochemical Pathways
The affected biochemical pathway is the quorum sensing pathway in Gram-negative bacteria . When this compound inhibits this pathway, it disrupts the bacteria’s ability to respond to external factors and coordinate behaviors such as biofilm formation and virulence production .
Result of Action
The result of this compound’s action is the disruption of bacterial cell–cell communication, reducing their ability to coordinate behaviors such as biofilm formation and virulence production . This can potentially reduce the bacteria’s ability to cause disease.
Biochemical Analysis
Biochemical Properties
The specific enzymes, proteins, and other biomolecules that 6-Methylbenzo[D]thiazole-2-thiol interacts with are yet to be identified .
Cellular Effects
Some thiazole derivatives have been found to inhibit quorum sensing in bacteria, affecting biofilm formation, virulence production, and other pathogenic behaviors .
Properties
IUPAC Name |
6-methyl-3H-1,3-benzothiazole-2-thione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NS2/c1-5-2-3-6-7(4-5)11-8(10)9-6/h2-4H,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KECHYAFVYLLNCH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=S)S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40427651 | |
Record name | 6-methyl-2-mercaptobenzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40427651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2268-79-3 | |
Record name | 6-Methyl-2(3H)-benzothiazolethione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2268-79-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-methyl-2-mercaptobenzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40427651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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